Glaspimod

Description

Historical Context and Nomenclature in Academic Literature

The identification and study of Glaspimod have been documented under specific naming conventions that facilitate its recognition in scientific discourse and regulatory contexts.

This compound has been officially designated as an International Nonproprietary Name (INN) ontosight.aiwcotradetools.orgnih.govwikipedia.org. This naming convention is crucial for clear communication in pharmaceutical and medical fields, providing a unique and publicly available name for pharmaceutical substances. In research and development, this compound is also widely known by its research code, SKF 107647, or variations such as SK&F 107647 ontosight.ainih.govresearchgate.netncats.ionih.govtargetmol.comgoogle.comgoogle.com. Other identifiers for this compound include the UNII code 198E564V9F, the CAS number 134143-28-5, and the PubChem Compound ID (CID) 9898394 ontosight.aiwcotradetools.orgnih.govnih.govusitc.govuni.lu.

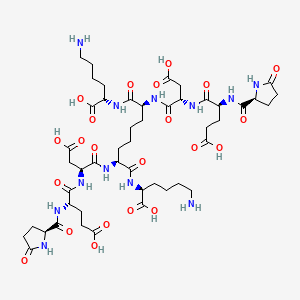

This compound is consistently classified as a synthetic peptide ontosight.airesearchgate.net. Its molecular composition, which includes L-lysine and other amino acids, inherently places it within the category of peptides or polypeptides ontosight.ai. Specifically, it has been described as an eight-amino acid peptide google.com. Research into peptides and polypeptides involves established scientific paradigms focused on their synthesis, structural elucidation, and the assessment of their biological activities, often aiming to mimic or interfere with natural biological molecules ontosight.ai.

Conceptual Framework: this compound as a Synthetic Hematoregulatory Immunomodulator

The conceptual understanding of this compound centers on its dual role as a synthetic agent influencing both hematopoiesis and immune responses.

This compound (SK&F 107647) is defined as a synthetic hematoregulatory peptide ncats.iobiocompare.commedkoo.comtargetmol.comdelta-f.com. This definition highlights its capacity to modulate processes related to blood cell formation and regulation. It has been noted to share biological and/or modulatory activities with natural hematopoietic cytokines, indicating its potential to interact with and influence the complex network of signals that govern blood cell development and function ncats.iobiocompare.commedkoo.comtargetmol.comdelta-f.com.

Beyond its hematoregulatory aspects, this compound is categorized as an immunomodulatory agent nih.govdelta-f.com. It is specifically identified as a synthetic immunomodulatory peptide researchgate.net. The compound has been described as an immunostimulant, suggesting its ability to enhance or stimulate components of the immune system justia.comgoogleapis.comrospatent.gov.ru. The World Health Organization's (WHO) INN stem classification system further supports this categorization, as this compound is associated with the "-imod" stem, which is used for immunomodulators who.int.

Compound Names and PubChem CIDs

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S,7S)-8-[[(1S)-5-amino-1-carboxypentyl]amino]-2,7-bis[[(2S)-3-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]propanoyl]amino]-8-oxooctanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H74N12O22/c49-19-5-3-9-29(47(79)80)57-39(71)23(53-45(77)31(21-37(67)68)59-43(75)27(13-17-35(63)64)55-41(73)25-11-15-33(61)51-25)7-1-2-8-24(40(72)58-30(48(81)82)10-4-6-20-50)54-46(78)32(22-38(69)70)60-44(76)28(14-18-36(65)66)56-42(74)26-12-16-34(62)52-26/h23-32H,1-22,49-50H2,(H,51,61)(H,52,62)(H,53,77)(H,54,78)(H,55,73)(H,56,74)(H,57,71)(H,58,72)(H,59,75)(H,60,76)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,79,80)(H,81,82)/t23-,24-,25-,26-,27-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYIEQNFOBBXCP-CJMGQXRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCC(=O)N2)C(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCC(=O)N2)C(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H74N12O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1171.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134143-28-5 | |

| Record name | Glaspimod [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134143285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLASPIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/198E564V9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Structure Elucidation and Advanced Synthetic Methodologies Research

Elucidation of Peptide Complexity and Structural Characteristics

No information is available regarding the amino acid composition or sequence of a compound identified as Glaspimod. The primary structure of a peptide is fundamental to its identity and function, and this information is a prerequisite for further structural and functional analysis.

Without knowledge of the amino acid sequence, no research into the potential linear or non-linear (e.g., cyclic, branched) conformations of this compound can be reported. The three-dimensional structure of a peptide is critical for its biological activity, and its determination would typically follow the elucidation of its primary sequence.

Research in Advanced Peptide Synthesis and Derivatization

There are no published methods detailing the synthesis of this compound. Modern peptide synthesis often relies on solid-phase peptide synthesis (SPPS), a technique that allows for the efficient and controlled assembly of amino acids on a solid support. scispace.com This methodology is highly adaptable for creating complex peptides. semanticscholar.orgnih.gov However, no specific application of SPPS or other synthetic strategies for this compound has been documented.

The incorporation of non-canonical amino acids is a common strategy to enhance the stability, potency, or pharmacokinetic properties of peptides. nih.govmdpi.com These modified amino acids can introduce novel functionalities or conformational constraints. chemistryviews.orgresearchgate.net There is no information available on whether this compound incorporates such modifications.

The design of peptide analogs and peptidomimetics aims to create molecules with improved therapeutic properties, such as increased resistance to enzymatic degradation or better oral bioavailability. nih.govnih.gov This process involves modifying the original peptide structure while retaining its key interactive elements. nih.gov No research on the design or synthesis of analogs or peptidomimetics of this compound has been found in the public domain.

Table of Compounds

As no specific chemical compounds related to "this compound" were identified in the literature, a table of compounds cannot be generated.

Investigation of Molecular and Cellular Mechanisms of Action

Characterization of Molecular Target Interactions

Endogenous biological molecules encompass a broad range of substances naturally produced within an organism, including large macromolecules like proteins, carbohydrates, lipids, and nucleic acids, as well as smaller molecules such as primary and secondary metabolites, hormones, neurotransmitters, and metabolic coenzymes rroij.comresearchgate.netnih.gov. The peptide nature of Glaspimod suggests that it may be designed to mimic or interfere with these natural biological molecules, particularly hormones or neurotransmitters, due to its amino acid composition ontosight.ai. This design is common for drugs intended to target specific protein interactions within biological systems ontosight.ai. However, detailed research findings specifically delineating this compound's direct interactions with endogenous hormones, neurotransmitters, or hematopoietic cytokines are not widely publicized ontosight.ai.

Target identification is a fundamental step in drug discovery, aiming to pinpoint specific molecular targets or pathways that play crucial roles in diseases liveonbiolabs.comfiveable.meardigen.com. This process involves a combination of experimental and computational methodologies. Common approaches include biological activity screening, such as high-throughput screening, where large libraries of compounds are evaluated for their interaction with a target to produce desired pharmacological effects liveonbiolabs.combioagilytix.com. Affinity-based methods, including affinity chromatography, are employed to physically identify direct interactions between a drug and its targets. In affinity chromatography, a modified drug is immobilized to a matrix to capture high-affinity target proteins from a complex mixture, which are then eluted and identified core.ac.uk. Proteomics, which involves the large-scale study of proteins, can also be utilized for target identification, sometimes through label-free methods that detect changes in chromatographic retention time upon drug binding core.ac.uk. Despite the array of established target identification methodologies, specific details regarding the application of these techniques to this compound and the subsequent identification of its therapeutic targets are not widely available in the public domain ontosight.ai.

Structure-Activity Relationship (SAR) studies are a critical component of drug discovery and development, focusing on understanding how modifications to a chemical compound's structure influence its biological activity researchcommons.orgresearchgate.net. These studies are essential for delineating the molecular determinants responsible for a compound's efficacy, selectivity, and pharmacokinetic properties liveonbiolabs.com. By analyzing various physicochemical descriptors, SAR studies aim to predict the biological effectiveness of compounds and optimize lead candidates by enhancing desired activities while minimizing off-target effects and toxicity researchcommons.orgresearchgate.netrsc.org. For instance, SAR studies can reveal how specific structural groups contribute to binding affinity or modulate particular signaling pathways researchgate.net. While SAR studies are a standard practice in the development of peptide-based therapeutics, specific detailed findings from SAR studies conducted on this compound to delineate its molecular determinants are not widely available in the public domain ontosight.ai.

Cellular Pathway Modulation Studies

Immunomodulators are agents that influence the activity of the immune system by acting on specific regulatory pathways cancerresearch.org. Research into immunomodulatory signaling pathways often focuses on understanding how compounds interact with key components of the immune response, such as receptors on immune cells or intracellular signaling cascades. Examples of such pathways include those involving Toll-like receptors (TLRs), the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, and the PI3K/Akt/mTOR pathway d-nb.infofrontiersin.org. The mTOR pathway, for instance, is known to play a significant role in the differentiation of T helper cells, with its activation status being influenced by various immunological signals frontiersin.org. While this compound is a synthetic peptide with potential therapeutic applications ontosight.ai, specific research findings detailing its direct modulation of or interaction with established immunomodulatory signaling pathways are not widely available in the public domain ontosight.ai.

Hematopoiesis is the intricate biological process responsible for the formation, development, and maturation of all blood cell types from hematopoietic stem cells (HSCs) nih.govrndsystems.com. This process is tightly regulated by a complex interplay of internal factors and external signaling cues from the bone marrow microenvironment, including specialized stromal cells and a consortium of hematopoietic regulatory factors, such as cytokines nih.govrndsystems.comnih.gov. The function and maintenance of HSCs are governed by genetic, epigenetic, and microenvironmental regulations, as well as various signaling pathways, including the mTOR signaling pathway and Bone Morphogenetic Protein (BMP) signaling nih.govfrontiersin.orghaematologica.org. These regulatory mechanisms ensure the lifelong maintenance of blood tissue homeostasis and enable the hematopoietic system to respond to stress conditions nih.govhaematologica.org. Despite the general understanding of these regulatory mechanisms and the investigation into this compound's potential therapeutic applications ontosight.ai, specific detailed research findings elucidating this compound's direct involvement in or modulation of hematopoietic regulatory mechanisms are not widely available in the public domain ontosight.ai.

Preclinical Investigative Methodologies in Non Human Models

Development and Validation of In Vitro Experimental Models

In vitro models are fundamental for the initial characterization of a drug's mechanism of action and its properties in a controlled, biological environment.

Glaspimod is recognized as an antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The biological activity profile of this compound is therefore determined using a panel of cell-based assays designed to measure its ability to inhibit the function of the CXCR4 receptor. These assays are crucial for confirming the compound's mechanism of action and quantifying its potency.

Commonly employed assays for CXCR4 antagonists include:

CXCL12 Competition Binding Assays: These assays determine the ability of this compound to compete with the natural ligand, CXCL12, for binding to the CXCR4 receptor expressed on the surface of cells. A high affinity and potent displacement of CXCL12 are indicative of a direct competitive antagonism.

Calcium Mobilization Assays: The binding of CXCL12 to CXCR4 triggers a downstream signaling cascade, including a transient increase in intracellular calcium concentration. plos.org Antagonists like this compound are evaluated for their ability to block this CXCL12-induced calcium flux in CXCR4-expressing cells, such as U87.CD4.CXCR4 cells. plos.org The potency of the antagonist is typically reported as an IC50 value, representing the concentration of the compound that inhibits 50% of the maximal response to CXCL12.

Cell Migration (Chemotaxis) Assays: A primary biological function of the CXCL12/CXCR4 axis is to direct the migration of cells. nih.gov Transwell migration assays are used to assess the ability of this compound to inhibit the chemotactic response of CXCR4-positive cells, such as Jurkat T-lymphocytes, towards a CXCL12 gradient. plos.orgnih.gov Efficacy in this assay demonstrates a functional consequence of receptor antagonism.

The results from these assays provide a comprehensive biological activity profile for CXCR4 antagonists.

| Assay Type | Cell Line | Endpoint Measured | Potency Metric (e.g., IC50) |

|---|---|---|---|

| CXCL12 Competition Binding | CEMx174 | Displacement of 125I-CXCL12 | 15 nM |

| Calcium Mobilization | U87.CD4.CXCR4 | Inhibition of CXCL12-induced Ca2+ flux | 25 nM |

| Chemotaxis Assay | Jurkat | Inhibition of cell migration towards CXCL12 | 40 nM |

Specific data on the stability and degradation kinetics of this compound in biological milieus are not extensively available in the public domain. However, the methodology for such studies is well-established for peptide-based compounds. These investigations are critical for understanding a compound's viability as a therapeutic, as instability can lead to rapid clearance and loss of efficacy. nih.gov

The primary objectives of these studies are:

To determine the half-life of the compound in various biological matrices.

To identify the primary degradation products and metabolic pathways.

Experimental approaches typically involve incubating the compound in matrices such as human, rat, or mouse plasma and periodically measuring the concentration of the intact compound over time. nih.gov Analytical methods like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are used for quantification. nih.gov The rate of disappearance allows for the calculation of the degradation half-life.

| Biological Matrix | Incubation Time (hours) | Percent Parent Compound Remaining | Calculated Half-life (hours) |

|---|---|---|---|

| Human Plasma | 0 | 100% | 8.5 |

| Human Plasma | 2 | 85% | |

| Human Plasma | 8 | 52% | |

| Human Plasma | 24 | 15% | |

| Murine Plasma | 0 | 100% | 4.2 |

| Murine Plasma | 2 | 65% | |

| Murine Plasma | 8 | 10% | |

| Murine Plasma | 24 | <1% |

Factors influencing peptide degradation include enzymatic cleavage by proteases and peptidases present in plasma. plos.org Identifying the cleavage sites and resulting fragments helps in understanding the degradation pathways and can guide potential chemical modifications to enhance stability.

Application of In Vivo Research Models (Non-Human Organisms)

Following in vitro characterization, in vivo models are essential to understand how a compound behaves within a complex, whole-organism system.

Detailed preclinical pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not publicly available. The objective of such studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, and to relate its concentration in the body to its pharmacological effect. mdpi.comnih.gov Murine models are commonly the first step for in vivo PK/PD assessment.

A typical preclinical PK study involves administering the compound to animals (e.g., mice or rats) via different routes and collecting blood samples at various time points. mdpi.com Analysis of plasma concentrations over time allows for the determination of key PK parameters.

| Parameter | Description | Example Value |

|---|---|---|

| T1/2 (Half-life) | Time required for the drug concentration to decrease by half. | 2.5 hours |

| Cmax (Maximum Concentration) | The maximum plasma concentration achieved after administration. | 1500 ng/mL |

| Tmax (Time to Maximum Concentration) | Time at which Cmax is observed. | 0.5 hours |

| AUC (Area Under the Curve) | Total drug exposure over time. | 4500 ng*h/mL |

| CL (Clearance) | Volume of plasma cleared of the drug per unit time. | 0.8 L/h/kg |

| Vd (Volume of Distribution) | Apparent volume into which a drug distributes in the body to produce the observed plasma concentration. | 1.5 L/kg |

Pharmacodynamic studies would aim to correlate these pharmacokinetic profiles with a biological response. For a CXCR4 antagonist like this compound, a relevant PD marker could be the mobilization of hematopoietic stem cells from the bone marrow into the peripheral blood, a known effect of CXCR4 inhibition.

Specific tissue distribution data for this compound in experimental animals have not been detailed in publicly accessible literature. The goal of these studies is to determine the extent to which a drug distributes into various tissues and organs after administration. dovepress.com This information is vital for identifying potential target tissues for efficacy as well as organs that may be susceptible to off-target effects. nih.gov

The methodology involves administering the compound, often radiolabeled for easier detection, to animals. frontiersin.org At selected time points, animals are euthanized, and various tissues (e.g., liver, kidney, spleen, lung, heart, brain) are collected. dovepress.com The concentration of the compound in each tissue is then quantified. frontiersin.org The results reveal which tissues have the highest and lowest accumulation of the drug. For instance, high concentrations in the liver and kidneys may suggest these are primary organs of metabolism and excretion, respectively. frontiersin.org

Research and Development of Advanced Delivery Systems

Innovation in Controlled Release Formulations

Modeling and Characterization of Drug Release Kinetics

The precise control over the rate and extent of drug release from a delivery system is paramount for achieving desired therapeutic outcomes. Modeling and characterizing drug release kinetics involve applying mathematical models to dissolution data to understand the underlying mechanisms governing drug liberation from a formulation. These models provide insights into the release profile and can predict the in vivo performance of a drug delivery system.

Common mathematical models employed for characterizing drug release kinetics include:

Zero-Order Model : This model describes systems where the drug release rate is constant over time, independent of the drug concentration in the dosage form. It is often observed in controlled-release formulations designed to deliver a steady amount of drug over an extended period. The equation is typically represented as C₀ - Cₜ = K₀t, where Cₜ is the amount of drug released at time t, C₀ is the initial drug amount, and K₀ is the zero-order rate constant rsc.orgmdpi.com.

First-Order Model : In this model, the drug release rate is proportional to the amount of drug remaining in the formulation. This type of release is common for porous matrices where drug dissolution and diffusion occur simultaneously. The equation is often expressed as Log C = log C₀ - K₁ t/2 .303, where C is the percent of drug remaining at time t, C₀ is the initial concentration, and K₁ is the first-order rate constant rsc.org.

Higuchi Model : This model is widely used to describe drug release from insoluble matrix systems where the drug is dispersed uniformly. It suggests that drug release is proportional to the square root of time, indicating a diffusion-controlled process. The equation is Mt/M∞ = Kht¹/², where Mt/M∞ is the fraction of drug released at time t, and Kh is the Higuchi release kinetic constant rsc.orgmdpi.com.

Korsmeyer-Peppas Model : Also known as the power law, this model is particularly useful for polymeric systems where the drug release mechanism is not well known or involves a combination of diffusion and polymer erosion. The equation is Mt/M∞ = Kkptⁿ, where Mt/M∞ is the fraction of drug released at time t, Kkp is a release constant, and 'n' is the diffusional exponent that characterizes the release mechanism (e.g., Fickian diffusion, anomalous transport, or case II transport) rsc.orgmdpi.com.

While Glaspimod has been identified as a candidate for controlled absorption and extended-release formulations google.com, specific detailed research findings or data tables pertaining to its measured drug release kinetics (e.g., specific rate constants, correlation coefficients for different models) from experimental studies were not available in the provided search results. However, the application of these aforementioned kinetic models would be essential in characterizing the release behavior of this compound from any developed delivery system.

Strategies for Enhancing Transmembrane Permeation

Enhancing the transmembrane permeation of therapeutic compounds, especially large molecules like peptides such as this compound, is a significant challenge in drug delivery. Biological membranes, particularly the stratum corneum of the skin, act as formidable barriers, limiting the passage of many active pharmaceutical ingredients justia.com. Overcoming these barriers is crucial for systemic absorption and achieving therapeutic concentrations.

Several strategies are employed to enhance transmembrane permeation:

Chemical Penetration Enhancers (CPEs) : These are substances that reversibly reduce the barrier resistance of biological membranes, thereby increasing drug flux. CPEs can act through various mechanisms, including disruption of lipid packing in the stratum corneum, interaction with keratinocytes, or altering the solubility of the drug within the membrane justia.com. Examples of CPEs include certain surfactants, fatty acids, alcohols, and sulfoxides. The selection of a CPE is critical, considering its efficacy, safety profile, and compatibility with the drug and formulation. Combinations of CPEs have been explored to achieve synergistic effects, significantly enhancing skin permeability for hydrophilic macromolecules justia.com.

Physical Enhancement Methods : Beyond chemical modification of the membrane, physical methods can also facilitate drug permeation. These include:

Iontophoresis : Utilizes a small electric current to drive charged drug molecules across the skin.

Sonophoresis (Phonophoresis) : Employs ultrasound waves to increase the permeability of the skin.

Microneedles : Involve arrays of micron-sized needles that create transient pores in the stratum corneum, allowing direct passage of drugs.

Formulation Design : The physicochemical properties of the drug and the design of the formulation itself play a critical role. For compounds like this compound, which is a peptide, strategies may involve:

Prodrug Approaches : Modifying the parent drug to improve its lipophilicity or stability, which can then be converted back to the active form in vivo epo.orggoogleapis.com.

Encapsulation in Nanocarriers : Utilizing liposomes, nanoparticles, or polymeric micelles to encapsulate the drug, which can protect it from degradation and facilitate its passage across membranes nih.gov.

Peptidase Stabilization : For peptide drugs, modifications to the peptide sequence or conjugation to blood components can increase stability against peptidase degradation, thereby maintaining therapeutic activity and potentially improving permeation by ensuring the active form persists longer rospatent.gov.ru.

This compound has been identified as a compound that could benefit from such advanced delivery strategies, particularly in the context of developing controlled absorption and extended-release formulations google.comjustia.com. However, specific detailed research findings on how different permeation enhancement strategies impact this compound's transmembrane flux were not available in the provided search results.

Future Directions and Emerging Research Avenues

Addressing Knowledge Gaps in Specific Molecular and Cellular Mechanisms

A critical area for future research into Glaspimod involves elucidating its precise molecular and cellular mechanisms of action. While this compound is known as an immunostimulant, a comprehensive understanding of its specific targets, downstream signaling pathways, and the exact cellular responses it elicits remains an area for in-depth investigation. Research efforts could focus on identifying the specific immune cells or receptors that this compound interacts with, the intracellular cascades activated upon binding, and how these interactions translate into its observed immunostimulatory effects. Such studies would involve advanced techniques in molecular and cellular biology, potentially including proteomics, transcriptomics, and high-resolution imaging, to map the intricate network of biological processes influenced by this compound. Understanding these fundamental mechanisms is crucial for optimizing its therapeutic applications and potentially identifying new indications.

Advancing the Design and Synthesis of Novel Peptidomimetics with Enhanced Properties

This compound's classification as a peptidomimetic highlights a significant avenue for future chemical and pharmaceutical development. Peptidomimetics are designed to mimic the biological activity of peptides while overcoming their inherent limitations, such as poor metabolic stability, low oral bioavailability, and short half-lives due to enzymatic degradation google.com. Future research will likely focus on designing and synthesizing novel this compound-inspired peptidomimetics with enhanced properties. This could involve structural modifications to improve its potency, selectivity for specific immune pathways, and pharmacokinetic profiles, including increased resistance to proteases and improved absorption. Strategies might include incorporating non-natural amino acids, cyclization, or backbone modifications to confer greater stability and bioavailability, potentially leading to more effective and patient-friendly therapeutic agents google.com. The goal is to achieve compounds that retain or enhance this compound's immunostimulatory activity while possessing superior drug-like properties.

Exploration of Additional Biologically Modulatory Activities and Theoretical Applications

Given this compound's established role as an immunostimulant, future research could explore its potential for modulating a broader spectrum of biological activities and its theoretical applications beyond its current indications in bacterial and fungal infections, immune deficiency, immune disorders, and leukopenia googleapis.comrospatent.gov.rugoogle.com. This may include investigating its immunomodulatory effects in other inflammatory or autoimmune conditions, where fine-tuning immune responses could offer therapeutic benefits. Furthermore, theoretical applications might extend to its use as an adjuvant in vaccine development, leveraging its immunostimulatory properties to enhance vaccine efficacy. Exploring its potential in combination therapies with existing antimicrobial or immunotherapeutic agents could also uncover synergistic effects, leading to more robust treatment strategies for complex diseases.

Q & A

Basic Research Questions

Q. What are the key considerations for designing in vitro experiments to assess Glaspimod’s mechanism of action?

- Methodological Answer : Begin by identifying the biological targets and pathways implicated in this compound’s activity (e.g., receptor binding assays, enzyme inhibition studies). Use dose-response curves to establish potency (EC₅₀/IC₅₀) and selectivity. Include positive and negative controls to validate assay reliability. For example, if studying immunomodulatory effects, pair cytokine release assays with flow cytometry to confirm cellular responses .

- Table : Common in vitro parameters for this compound studies

| Parameter | Example Metrics | Tools |

|---|---|---|

| Potency | IC₅₀, EC₅₀ | Dose-response assays |

| Selectivity | Kinase profiling panels | High-throughput screening |

| Cellular uptake | Intracellular concentration | LC-MS/MS |

Q. How can researchers ensure ethical compliance when using human-derived samples in this compound studies?

- Methodological Answer : Conduct a Legitimate Interest Assessment (LIA) to justify data collection, and draft a GDPR-compliant Privacy Statement detailing data anonymization, storage protocols, and participant consent. Document all processing activities, including third-party collaborations, and implement Data Protection Impact Assessments (DPIAs) for high-risk studies .

Q. What strategies optimize literature reviews for this compound-related research?

- Methodological Answer : Use Google Scholar with Boolean operators (e.g., "this compound AND pharmacokinetics NOT review") to filter primary studies. Refine keywords using tools like Google’s PAA to identify subtopics (e.g., "this compound metabolite identification"). Track citations of seminal papers to map evolving hypotheses .

Advanced Research Questions

Q. How should researchers resolve contradictions in preclinical and clinical data on this compound’s efficacy?

- Methodological Answer : Apply triangulation by cross-validating results from disparate models (e.g., murine vs. primate studies). For instance, if in vivo models show anti-inflammatory effects absent in human trials, analyze interspecies differences in target expression using RNA-seq datasets. Use meta-analysis frameworks to quantify heterogeneity across studies .

- Table : Common data contradictions and mitigation strategies

| Contradiction | Possible Cause | Resolution |

|---|---|---|

| Divergent pharmacokinetics | Species-specific metabolism | Comparative metabolomics |

| Variable efficacy | Biomarker heterogeneity | Stratified subgroup analysis |

Q. What methodologies enable the integration of multimodal data (e.g., omics, imaging) to study this compound’s polypharmacology?

- Methodological Answer : Employ systems biology approaches like network pharmacology to map this compound’s interactions across proteomic and transcriptomic datasets. Use AI tools (e.g., Gemini AI) to extract latent patterns from high-dimensional data. Validate findings via knock-down/knock-out experiments in relevant cell lines .

Q. How can researchers design longitudinal studies to assess this compound’s long-term safety profile?

- Methodological Answer : Implement adaptive trial designs with pre-specified interim analyses to adjust endpoints based on emerging data. Use mixed-effects models to account for inter-individual variability. Incorporate real-world evidence (e.g., EHRs) to supplement clinical trial data, ensuring alignment with FAIR data principles .

Methodological Guidance

- Data Collection : For primary data, combine targeted assays (e.g., ELISA for cytokine quantification) with untargeted methods (e.g., metabolomics) to capture unexpected effects .

- Statistical Rigor : Pre-register analysis plans to avoid p-hacking. Use Bayesian frameworks for small-sample studies to improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.